![molecular formula C17H20 B14680305 2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene CAS No. 29050-59-7](/img/structure/B14680305.png)
2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene is an organic compound with the molecular formula C25H28 It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a 2,5-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 1,4-dimethylbenzene (p-xylene) is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the benzene ring can be substituted with other functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst or nitrating agents (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene involves its interaction with molecular targets and pathways within a given system. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene (p-Xylene): A simpler derivative of benzene with two methyl groups.
2,5-Dimethylbenzyl Chloride: A precursor used in the synthesis of 2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene.
2,5-Dimethylphenylmethyl Alcohol: An intermediate in the synthesis of related compounds.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
29050-59-7 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C17H20/c1-12-5-7-14(3)16(9-12)11-17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3 |
InChI Key |
WPPLRVAZKNMRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


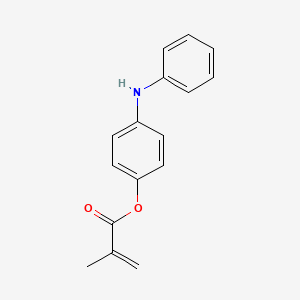
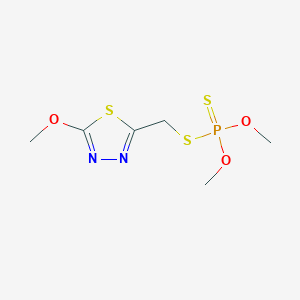
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
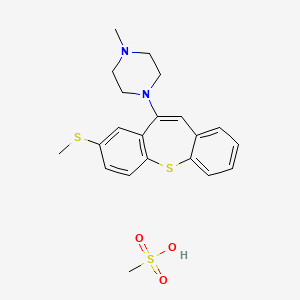

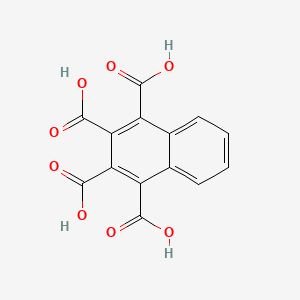
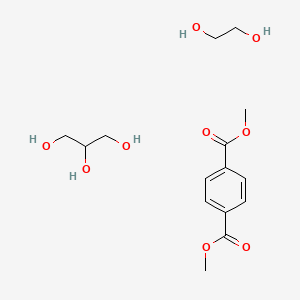
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
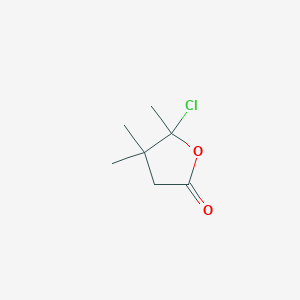


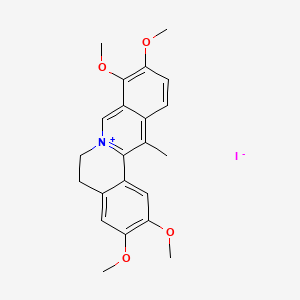
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
